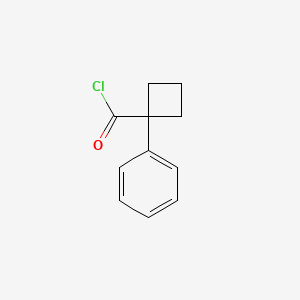

1-Phenylcyclobutanecarbonyl chloride

Beschreibung

Significance of Cyclobutane (B1203170) Motifs in Synthetic Chemistry

The cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a valuable structural motif in modern synthetic and medicinal chemistry. innospk.comfiveable.me Its incorporation into molecules can impart unique three-dimensional structures and desirable physicochemical properties. fiveable.me The inherent ring strain of the cyclobutane core makes it a versatile synthetic intermediate for a range of chemical transformations, including ring expansions and ring-opening reactions, which are crucial for constructing complex molecular architectures. masterorganicchemistry.com

In the realm of drug discovery, the cyclobutane unit is increasingly utilized to improve the pharmacological profiles of drug candidates. fiveable.me It can act as a rigid scaffold to conformationally constrain flexible molecules, which can lead to enhanced binding affinity and selectivity for their biological targets. reddit.com Furthermore, the introduction of a cyclobutane fragment can improve a drug's metabolic stability and other pharmacokinetic properties. fiveable.me The non-planar, puckered conformation of the cyclobutane ring provides access to three-dimensional chemical space, a desirable feature in the design of novel therapeutics. fiveable.me

Research Context and Overview of 1-Phenylcyclobutanecarbonyl Chloride

This compound is a derivative of 1-phenylcyclobutane-1-carboxylic acid. While specific, in-depth research focusing exclusively on this compound is not abundant in publicly accessible literature, its role can be understood through the lens of its chemical class and the applications of its precursor. The compound is primarily recognized as a reactive building block. Acyl chlorides are highly valued in organic synthesis for their ability to readily undergo nucleophilic acyl substitution reactions.

The presence of the 1-phenylcyclobutane moiety suggests that this reagent is designed to introduce this specific structural unit into larger, more complex molecules. Given the aforementioned benefits of the cyclobutane ring in medicinal chemistry, it is plausible that this compound finds application in the synthesis of novel pharmaceutical intermediates and other fine chemicals. The phenyl group attached to the cyclobutane ring adds another layer of functionality, potentially influencing electronic properties and providing a site for further chemical modification.

The synthesis of this compound is conceptually straightforward, starting from its corresponding carboxylic acid. The general transformation of a carboxylic acid to an acyl chloride is a fundamental and well-established process in organic chemistry.

The table below provides some key identifiers for this compound and its precursor acid.

| Property | This compound | 1-Phenylcyclobutane-1-carboxylic acid |

| CAS Number | 4620-67-1 | 37828-19-6 |

| Molecular Formula | C₁₁H₁₁ClO | C₁₁H₁₂O₂ |

| Molecular Weight | 194.66 g/mol | 176.21 g/mol |

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1-phenylcyclobutane-1-carboxylic acid, followed by the conversion of the carboxylic acid to the acyl chloride.

A plausible synthetic route to a closely related precursor, 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid, involves the reaction of 3-oxocyclobutane-1-carboxylic acid with a Grignard reagent such as phenylmagnesium bromide. Subsequent dehydration and reduction steps would lead to 1-phenylcyclobutane-1-carboxylic acid.

The crucial step in the synthesis of this compound is the conversion of the carboxylic acid group to an acyl chloride. This transformation is reliably accomplished using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. nih.gov The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.

Other reagents that can be employed for this conversion include oxalyl chloride ((COCl)₂) and phosphorus halides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). The choice of reagent can depend on the scale of the reaction and the sensitivity of other functional groups present in the molecule.

The general reaction for the conversion of 1-phenylcyclobutane-1-carboxylic acid to its acyl chloride is depicted below:

C₆H₅(C₄H₆)COOH + SOCl₂ → C₆H₅(C₄H₆)COCl + SO₂ + HCl

Due to the reactive nature of acyl chlorides, this compound is typically prepared and used in situ or stored under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of an acyl chloride. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. This makes it susceptible to attack by a wide range of nucleophiles.

Common reactions of this compound include:

Esterification: Reaction with alcohols in the presence of a base (like pyridine) yields the corresponding esters.

Amidation: Reaction with primary or secondary amines produces amides.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form ketones. This reaction allows for the direct attachment of the 1-phenylcyclobutanecarbonyl group to an aromatic system.

These reactions highlight the utility of this compound as a versatile intermediate for introducing the 1-phenylcyclobutane moiety into diverse molecular frameworks, enabling the synthesis of a wide array of derivatives for further investigation.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylcyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSUIHVKXBTVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632641 | |

| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4620-67-1 | |

| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenylcyclobutanecarbonyl Chloride

Carboxylic Acid Precursors and Their Conversion to 1-Phenylcyclobutanecarbonyl Chloride

The most conventional pathway to this compound begins with its parent carboxylic acid, 1-phenylcyclobutanecarboxylic acid. This precursor undergoes a substitution reaction where the hydroxyl (-OH) group of the carboxyl functional group is replaced by a chlorine atom. This transformation is critical as acyl chlorides are significantly more reactive than their carboxylic acid counterparts, serving as highly effective acylating agents in organic synthesis. masterorganicchemistry.comchemguide.co.uk The conversion of the poor leaving group, -OH, into a good leaving group, -Cl, activates the carbonyl group for nucleophilic acyl substitution reactions. masterorganicchemistry.com Several standard chlorinating agents are employed for this purpose, each with distinct mechanisms and byproduct profiles.

Thionyl Chloride Mediated Transformations

The use of thionyl chloride (SOCl₂) is a widespread and efficient method for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.comcommonorganicchemistry.com The reaction converts 1-phenylcyclobutanecarboxylic acid into this compound, with the significant advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process. chemguide.co.ukyoutube.com

The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride. libretexts.org This forms a highly reactive chlorosulfite intermediate, which enhances the leaving group ability of the original hydroxyl group. libretexts.orglibretexts.org A chloride ion, generated during the process, then attacks the carbonyl carbon, leading to the formation of the final acyl chloride product and the release of SO₂ and HCl. youtube.comlibretexts.org To enhance the reaction rate, a catalyst such as N,N-dimethylformamide (DMF) is often utilized. youtube.com

| Parameter | Condition | Purpose/Outcome |

| Reagent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride. masterorganicchemistry.com |

| Precursor | 1-Phenylcyclobutanecarboxylic acid | The starting material for the synthesis. |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Gaseous byproducts, simplifying product isolation. chemguide.co.uk |

| Catalyst | N,N-dimethylformamide (DMF) (optional) | Increases the rate of reaction. youtube.com |

| Conditions | Typically neat SOCl₂ at reflux | Ensures completion of the reaction. commonorganicchemistry.com |

Phosphorus Halide Reactants (PCl₃, PCl₅) in this compound Formation

Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for converting carboxylic acids to their corresponding acyl chlorides. chemguide.co.ukchemguide.co.uk While both achieve the desired transformation, they differ in stoichiometry and the nature of their byproducts.

Phosphorus Pentachloride (PCl₅): PCl₅, a solid reagent, reacts with carboxylic acids in a 1:1 molar ratio. chemguide.co.ukquora.com The reaction produces the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.ukchemguide.co.uk The formation of the strong phosphorus-oxygen double bond in POCl₃ is a key driving force for this reaction. chemtube3d.com Fractional distillation is required to separate the liquid acyl chloride product from the liquid POCl₃ byproduct. chemguide.co.uk

Phosphorus Trichloride (PCl₃): PCl₃, a liquid reagent, reacts with carboxylic acids with a stoichiometry of one mole of PCl₃ to three moles of the carboxylic acid. chemguide.co.ukquora.com This reaction yields three moles of the acyl chloride and one mole of phosphorous acid (H₃PO₃) as the inorganic byproduct. quora.comresearchgate.net The reaction with PCl₃ is often considered less dramatic than with PCl₅ because it does not produce HCl gas. chemguide.co.uk A key advantage of using PCl₃ is its high atom efficiency, as all three chlorine atoms are utilized in the chlorination process. researchgate.net Furthermore, the byproduct, phosphorous acid, is non-toxic and can be easily removed by filtration, simplifying the work-up procedure. researchgate.netstackexchange.com

| Reagent | Stoichiometry (Reagent:Acid) | Byproducts | Separation Method | Notes |

| PCl₅ | 1:1 | POCl₃, HCl | Fractional Distillation | Vigorous reaction, produces steamy HCl fumes. chemguide.co.ukchemguide.co.uk |

| PCl₃ | 1:3 | H₃PO₃ | Filtration | High atom efficiency; non-toxic, solid byproduct. researchgate.netstackexchange.com |

Emerging Synthetic Routes to this compound

Modern synthetic chemistry seeks more direct and atom-economical routes to valuable compounds. For acyl chlorides, this involves developing methods that can bypass the traditional multi-step process of first preparing a carboxylic acid and then chlorinating it.

Palladium-Catalyzed Hydrochlorocarbonylation of Alkenes for Acyl Chloride Synthesis

A novel and attractive strategy for synthesizing acyl chlorides directly from alkenes is the palladium-catalyzed hydrochlorocarbonylation. nih.govresearchgate.net This method circumvents the need for a pre-formed carboxylic acid substrate. nih.gov The reaction involves the formal addition of a hydrogen atom, a chlorine atom, and a carbonyl group (from carbon monoxide, CO) across the double bond of an alkene. nih.gov In the context of this compound, the starting material would be 1-phenylcyclobutene.

This transformation is a significant advancement as it constructs the acyl chloride functional group directly from a simple hydrocarbon precursor. The reaction typically employs a palladium catalyst, often with specific phosphine (B1218219) ligands to control the regioselectivity, under a pressurized atmosphere of carbon monoxide. nih.govresearchgate.net A mild source of HCl, such as a combination of a chlorosilane and acetic acid, is often used to avoid undesired side reactions like hydrochlorination of the alkene. nih.govnih.gov The reaction can be tuned by changing ligands and solvents to produce either branched or linear acyl chlorides, demonstrating its versatility. researchgate.netnih.gov Mechanistic studies suggest the reaction proceeds via a palladium hydride pathway. nih.govresearchgate.net

| Parameter | Description |

| Strategy | Direct conversion of an alkene to an acyl chloride. nih.gov |

| Substrate | 1-phenylcyclobutene |

| Reagents | Carbon Monoxide (CO), HCl source (e.g., Chlorosilane + AcOH). nih.gov |

| Catalyst | Palladium complex with phosphine ligands (e.g., Xantphos). researchgate.netresearchgate.net |

| Key Advantage | Bypasses the carboxylic acid intermediate, improving atom economy. researchgate.net |

| Products | Branched and/or linear alkyl acid chlorides. nih.gov |

One-Pot Strategies in this compound Preparation

One-pot synthesis, which involves conducting multiple consecutive reactions in a single reactor, represents a highly efficient and sustainable approach in chemical manufacturing. nih.govsciforum.net This strategy minimizes the need for purification of intermediates, reduces solvent waste, and saves time and resources. nih.gov For the preparation of this compound, a one-pot approach could involve the synthesis of the 1-phenylcyclobutanecarboxylic acid precursor from a suitable starting material, followed by its immediate conversion to the acyl chloride in the same vessel without isolation.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Phenylcyclobutanecarbonyl Chloride

1-Phenylcyclobutanecarbonyl chloride is an acyl chloride, a class of organic compounds characterized by the functional group -COCl. The carbon atom in this group is bonded to both a highly electronegative oxygen atom and a chlorine atom, rendering it significantly electron-deficient and thus highly susceptible to attack by nucleophiles. chemguide.co.uk The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. This mechanism generally involves two key stages: an initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. chemguide.co.uklibretexts.org The reactivity of this compound is dictated by this electrophilic center, leading to a variety of transformations with different nucleophiles.

Hydrolysis to 1-Phenylcyclobutanecarboxylic Acid

The reaction of this compound with water leads to its hydrolysis, yielding 1-phenylcyclobutanecarboxylic acid and hydrogen chloride gas. This reaction is typically rapid and highly exothermic. libretexts.org

The mechanism proceeds via a nucleophilic addition-elimination pathway. libretexts.org

Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the oxygen atom forms a new bond with the carbon, causing the pi electrons of the carbon-oxygen double bond to shift onto the oxygen atom, resulting in a tetrahedral intermediate. libretexts.org

Elimination: The intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion is expelled as a leaving group. libretexts.org

Deprotonation: The chloride ion then abstracts a proton from the positively charged oxygen atom to produce the final products: 1-phenylcyclobutanecarboxylic acid and a molecule of hydrogen chloride. libretexts.org

Table 1: Summary of the Hydrolysis Reaction

| Reactant | Nucleophile | Product | Byproduct |

|---|

Esterification and Phenol (B47542) Acylation with this compound

This compound readily reacts with alcohols and phenols to form esters, a process known as acylation. This method is often preferred over Fischer esterification with carboxylic acids because the reactions are generally faster and not reversible. chemguide.co.ukchemguide.co.uk

Esterification with Alcohols: The reaction with an alcohol, such as ethanol, is vigorous at room temperature and produces the corresponding ester (e.g., ethyl 1-phenylcyclobutanecarboxylate) and hydrogen chloride gas. chemguide.co.uk The mechanism is a nucleophilic acyl substitution, analogous to hydrolysis, with the alcohol acting as the nucleophile.

Acylation of Phenols: Phenols can also be acylated to form phenyl esters. The reaction of this compound with phenol would yield phenyl 1-phenylcyclobutanecarboxylate. However, phenols are generally less reactive than alcohols, and the reaction may be slower. libretexts.org To increase the reaction rate, the phenol is often first converted to its more nucleophilic conjugate base, the phenoxide ion, by reacting it with a base like sodium hydroxide solution. chemguide.co.uklibretexts.org The resulting phenoxide ion then reacts more rapidly with the acyl chloride. chemguide.co.uklibretexts.org

Table 2: Esterification and Phenol Acylation Reactions

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Room temperature | 1-Phenylcyclobutane carboxylate ester |

Amide Formation via Aminolysis with this compound

Aminolysis, the reaction with ammonia (B1221849) or amines, converts this compound into amides. These reactions are typically very vigorous. chemguide.co.uklibretexts.org The nitrogen atom in ammonia and amines possesses a lone pair of electrons, making them potent nucleophiles that readily attack the carbonyl carbon of the acyl chloride. chemguide.co.uk The general reaction involves two stages: the initial nucleophilic acyl substitution to form the amide and hydrogen chloride, followed by an acid-base reaction where a second molecule of the amine neutralizes the HCl produced, forming an ammonium (B1175870) salt. chemguide.co.uk

When this compound reacts with a concentrated solution of ammonia, a violent reaction occurs, producing the primary amide, 1-phenylcyclobutanecarboxamide. libretexts.org Any hydrogen chloride formed immediately reacts with the excess ammonia to produce ammonium chloride. chemguide.co.uklibretexts.org

The mechanism follows the nucleophilic addition-elimination pathway:

Addition: The lone pair on the nitrogen atom of an ammonia molecule attacks the electrophilic carbonyl carbon. chemguide.co.uk

Elimination: A tetrahedral intermediate is formed, which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. chemguide.co.uk

Deprotonation: A second ammonia molecule acts as a base, removing a proton from the nitrogen atom to yield the neutral primary amide and an ammonium ion, which pairs with the chloride ion. chemguide.co.uklibretexts.org

Primary amines (R'NH₂) react with this compound in a manner analogous to ammonia to yield N-substituted, or secondary, amides. libretexts.org For example, a reaction with a primary amine like ethylamine would produce N-ethyl-1-phenylcyclobutanecarboxamide. The reaction is vigorous and results in a solid mixture of the secondary amide and the corresponding alkylammonium chloride salt. libretexts.orgchemguide.co.uk

The mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon, followed by the elimination of the chloride ion and deprotonation by a second equivalent of the primary amine. libretexts.org

Secondary amines (R'₂NH) react with this compound to form N,N-disubstituted, or tertiary, amides. libretexts.org This reaction also proceeds rapidly at room temperature via the nucleophilic acyl substitution mechanism. libretexts.org A base, often a second equivalent of the secondary amine itself or another base like pyridine (B92270), is used to neutralize the hydrogen chloride byproduct. libretexts.org

Table 3: Summary of Amide Formation Reactions

| Amine Type | Nucleophile | Product Type | General Product Structure |

|---|---|---|---|

| Ammonia | NH₃ | Primary Amide | 1-Phenylcyclobutanecarboxamide |

| Primary Amine | R'NH₂ | Secondary Amide | N-R'-1-Phenylcyclobutanecarboxamide |

Anhydride Synthesis through Carboxylate Reaction

This compound, as a typical acyl chloride, can react with carboxylate salts to form mixed carboxylic anhydrides. This reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group, which results in the formation of the mixed anhydride.

The general reaction is as follows:

R-COCl + R'-COO⁻Na⁺ → R-CO-O-CO-R' + NaCl

In the context of this compound, if it reacts with a carboxylate such as sodium acetate, the product would be 1-phenylcyclobutanecarboxylic acetic anhydride. The efficiency of this process can be influenced by factors such as the solvent, temperature, and the nature of the carboxylate salt used. This method is a common strategy in organic synthesis for activating carboxylic acids for subsequent reactions, such as esterification or amidation. The mixed anhydride method is often preferred due to its simple procedure and fast reaction rates. highfine.comresearchgate.net

The synthesis of symmetrical anhydrides can also be achieved by reacting the acyl chloride with the sodium salt of the corresponding carboxylic acid. nih.gov For instance, reacting this compound with sodium 1-phenylcyclobutanecarboxylate would yield bis(1-phenylcyclobutanecarboxylic) anhydride.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Sodium carboxylate (e.g., Sodium acetate) | Mixed Carboxylic Anhydride | Nucleophilic Acyl Substitution |

| This compound | Sodium 1-phenylcyclobutanecarboxylate | Symmetrical Carboxylic Anhydride | Nucleophilic Acyl Substitution |

Thioester Formation with Thiols

The reaction of this compound with thiols (or their corresponding thiolates) provides a direct route to thioesters. Thiolates, being potent nucleophiles, readily attack the carbonyl carbon of the acyl chloride. Similar to anhydride formation, this reaction follows a nucleophilic acyl substitution pathway involving a tetrahedral intermediate, with the subsequent elimination of the chloride ion.

The general reaction can be represented as:

R-COCl + R'-SH → R-CO-SR' + HCl (in the presence of a base to neutralize HCl)

R-COCl + R'-S⁻Na⁺ → R-CO-SR' + NaCl

Thiol-thioester exchange is a fundamental reaction in biochemistry and can be utilized in synthetic organic chemistry. harvard.edu The formation of a thioester from this compound and a thiol, for example, ethanethiol, in the presence of a base like pyridine, would yield S-ethyl 1-phenylcyclobutanecarbothioate. Thioesters are valuable intermediates in organic synthesis due to the unique reactivity of the thioester linkage. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiol (R'-SH) + Base | Thioester (R-CO-SR') | Nucleophilic Acyl Substitution |

| This compound | Thiolate (R'-S⁻) | Thioester (R-CO-SR') | Nucleophilic Acyl Substitution |

Electrophilic Aromatic Acylation Utilizing this compound

The Friedel-Crafts acylation reaction commences with the generation of a potent electrophile, the acylium ion. sigmaaldrich.comchemistrysteps.com This is achieved by treating this compound with a strong Lewis acid, such as aluminum chloride (AlCl₃). nih.gov The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond. youtube.com This coordination facilitates the cleavage of the C-Cl bond, resulting in the formation of a resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻). youtube.comyoutube.com

The acylium ion derived from this compound is particularly stable because the positive charge is delocalized between the carbonyl carbon and the oxygen atom through resonance. youtube.com This stability prevents the rearrangements that are often observed with carbocations in Friedel-Crafts alkylation reactions. chemistrysteps.com

Mechanism Steps:

Complex Formation: The Lewis acid (e.g., AlCl₃) reacts with this compound to form a complex. sigmaaldrich.com

Acylium Ion Formation: The C-Cl bond breaks heterolytically to generate the acylium ion and [AlCl₄]⁻. chemistrysteps.comyoutube.com

Once generated, the 1-phenylcyclobutylacylium ion acts as the electrophile in an electrophilic aromatic substitution reaction. youtube.com The π-electrons of an aromatic substrate, such as benzene (B151609), attack the electrophilic carbon of the acylium ion. youtube.com This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.comlibretexts.org

In the final step of the reaction, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. youtube.com This deprotonation restores the aromaticity of the ring and yields the final acylated product, in this case, a phenyl (1-phenylcyclobutyl) ketone. chemguide.co.uk The Lewis acid catalyst is regenerated in this process. youtube.com The resulting ketone product contains a deactivating acyl group, which prevents further acylation of the product ring. libretexts.org

The position of acylation on a substituted aromatic ring is governed by the electronic properties of the existing substituent. alexandonian.com

Activating Groups: Electron-donating groups (e.g., alkoxy, alkyl groups) on the aromatic substrate direct the incoming 1-phenylcyclobutanecarbonyl group to the ortho and para positions. These groups increase the nucleophilicity of the aromatic ring and stabilize the arenium ion intermediate through resonance or inductive effects. alexandonian.com Typically, the para product is favored over the ortho product due to reduced steric hindrance, especially with a bulky acylating agent like this compound.

Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carbonyl groups) deactivate the ring towards electrophilic attack and direct the incoming acyl group to the meta position. alexandonian.com Strongly deactivated aromatic rings, such as nitrobenzene, often fail to react in Friedel-Crafts acylation. libretexts.org

The regioselectivity can be predicted by considering the stability of the possible arenium ion intermediates for ortho, meta, and para attack. For activated substrates, the positive charge in the intermediates for ortho and para attack can be delocalized onto the substituent-bearing carbon, leading to a more stable intermediate. alexandonian.com

| Aromatic Substrate Substituent | Directing Effect | Reactivity | Predominant Product(s) |

| Electron-Donating (e.g., -OCH₃, -CH₃) | ortho, para | Activated | para-isomer (major), ortho-isomer (minor) |

| Halogen (e.g., -Cl, -Br) | ortho, para | Deactivated | para-isomer (major), ortho-isomer (minor) |

| Electron-Withdrawing (e.g., -NO₂, -COR) | meta | Deactivated | meta-isomer |

Reductive Transformations of this compound

This compound can be reduced to form either the corresponding aldehyde (1-phenylcyclobutanecarbaldehyde) or the primary alcohol ((1-phenylcyclobutyl)methanol), depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehyde: A classic method for the partial reduction of an acyl chloride to an aldehyde is the Rosenmund reduction. This process involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), often with a poison like quinoline-sulfur. The poison deactivates the catalyst to prevent the over-reduction of the aldehyde to the alcohol.

Another approach involves the use of specific hydride reagents at low temperatures, such as lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). The steric bulk of this reagent moderates its reactivity, allowing for the selective reduction of the acyl chloride to the aldehyde.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce this compound completely to the corresponding primary alcohol, (1-phenylcyclobutyl)methanol. The reaction typically proceeds by the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by a second hydride attack on the intermediate aldehyde. A subsequent aqueous workup is required to protonate the resulting alkoxide and liberate the alcohol. Sodium borohydride (B1222165) (NaBH₄) can also be used for this transformation, although it is a milder reducing agent than LiAlH₄.

| Starting Material | Reducing Agent | Product | Functional Group Transformation |

| This compound | Pd/BaSO₄, H₂ (Rosenmund) | 1-Phenylcyclobutanecarbaldehyde | Acyl chloride to Aldehyde |

| This compound | LiAl(OtBu)₃H | 1-Phenylcyclobutanecarbaldehyde | Acyl chloride to Aldehyde |

| This compound | LiAlH₄, then H₂O | (1-Phenylcyclobutyl)methanol | Acyl chloride to Primary Alcohol |

| This compound | NaBH₄ | (1-Phenylcyclobutyl)methanol | Acyl chloride to Primary Alcohol |

Mechanistic Insights into Cyclobutane (B1203170) Ring Participation and Stability

Influence of Cyclobutane Ring Strain and Conformation on Reactivity

The cyclobutane ring in this compound significantly influences its reactivity due to inherent ring strain. This strain is a combination of angle strain and torsional strain. wikipedia.org A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.org To alleviate some of the torsional strain that would result from a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation. libretexts.orgsaskoer.ca In this conformation, one carbon atom is bent out of the plane of the other three, which reduces the eclipsing interactions between adjacent hydrogen atoms. openstax.org However, this puckering slightly increases the angle strain, with the actual C-C-C bond angles being around 88°. saskoer.ca

The total ring strain in cyclobutane is approximately 110 kJ/mol (26.4 kcal/mol), which is comparable to that of cyclopropane. openstax.orgmasterorganicchemistry.com This stored energy makes the cyclobutane ring susceptible to ring-opening reactions under certain conditions, as breaking a C-C bond in the ring can relieve this strain. masterorganicchemistry.comchemistryviews.org The presence of the phenyl and carbonyl chloride groups on the same carbon atom can further influence the ring's conformation and electronic properties, potentially affecting the stability of intermediates and transition states in various reactions. For instance, in nucleophilic substitution reactions at the carbonyl carbon, the cyclobutane ring acts as a bulky substituent that can sterically hinder the approach of the nucleophile. Conversely, the strain in the ring can be a driving force for rearrangements or ring-opening reactions, especially if a carbocation is formed adjacent to the ring. stackexchange.com The stability of such a carbocation and the propensity for rearrangement are intricately linked to the relief of ring strain. stackexchange.com

Table 2: Strain Energy of Small Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kJ/mol) | Primary Source of Strain |

| Cyclopropane | 3 | 115 | Angle Strain |

| Cyclobutane | 4 | 110 | Angle and Torsional Strain |

| Cyclopentane | 5 | 26 | Torsional Strain |

| Cyclohexane | 6 | 0 | (Essentially Strain-Free) |

Solvent Effects and Nucleophilic Assistance in Reactions Involving the Cyclobutane Moiety

Solvent polarity and nucleophilicity play a crucial role in reactions involving this compound and its derivatives, particularly in solvolysis and nucleophilic substitution reactions. The choice of solvent can influence the reaction mechanism, favoring either a concerted (SN2-like) or a stepwise (SN1-like) pathway. acs.orgnih.gov In polar protic solvents, such as water and alcohols, a stepwise mechanism involving a carbocation intermediate is often favored. The ability of the solvent to solvate both the departing leaving group and the carbocation intermediate stabilizes the transition state leading to ionization.

For reactions involving the cyclobutane ring itself, such as ring-opening, the solvent can act as a nucleophile. acs.org In the case of donor-acceptor cyclobutanes, Lewis acid catalysis can promote nucleophilic ring-opening, where electron-rich arenes, thiols, and selenols can act as nucleophiles. chemistryviews.orgacs.org The mechanism often involves the coordination of the Lewis acid to an acceptor group, which polarizes the cyclobutane ring and facilitates nucleophilic attack.

Nucleophilic assistance from the solvent can also be a significant factor. In solvolysis reactions of cyclobutyl derivatives, the solvent can act as a nucleophile in the rate-determining step, leading to a mechanism with appreciable nucleophilic solvation of the incipient carbocation. nih.gov The extent of this nucleophilic assistance can be evaluated using tools like the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis with the solvent's ionizing power and nucleophilicity. nih.gov The structure of the transition state and the degree of charge development can be influenced by the solvent's ability to donate electron density to the developing positive charge.

Advanced Synthetic Applications

Radical-Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of acyl radicals from various precursors, including acyl chlorides, under mild reaction conditions. rsc.orgnih.govthieme-connect.com This methodology offers an alternative to traditional methods that often require harsh conditions like high temperatures or UV irradiation. thieme-connect.com The general principle involves the use of a photocatalyst that, upon absorption of visible light, becomes electronically excited and can engage in single-electron transfer (SET) processes. thieme-connect.com

In the context of generating an acyl radical from 1-Phenylcyclobutanecarbonyl chloride, a plausible mechanism would involve the reduction of the acyl chloride by an excited photocatalyst. This SET event would lead to the formation of a radical anion, which could then fragment to release a chloride anion and the desired 1-phenylcyclobutanecarbonyl radical. Alternatively, the acyl chloride could be activated by a nucleophilic catalyst to form an intermediate that is more readily reduced by the photocatalyst. researchgate.net

These photochemically generated acyl radicals are versatile intermediates that can participate in a variety of synthetic transformations, including Giese-type additions to activated alkenes and Minisci-type acylations of heteroarenes. thieme-connect.comresearchgate.net Furthermore, the merger of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has enabled novel cross-coupling reactions. nih.govnih.gov In such dual catalytic systems, the photogenerated acyl radical can be trapped by a low-valent nickel complex to form a nickel-acyl intermediate. nih.gov This intermediate can then undergo further reactions, such as oxidative addition to an aryl halide followed by reductive elimination, to form ketones. nih.govnih.gov This approach allows for the construction of complex molecules under mild conditions and with high functional group tolerance. organic-chemistry.org

Table 3: Common Precursors for Photoredox-Generated Acyl Radicals

| Precursor | General Structure | Key Transformation |

| Aldehydes | R-CHO | Hydrogen Atom Transfer (HAT) |

| α-Ketoacids | R-CO-COOH | Decarboxylation |

| Carboxylic Acids | R-COOH | Activation then SET |

| Acyl Chlorides | R-COCl | Single-Electron Reduction |

| Acyl Thioesters | R-COSR' | Single-Electron Reduction |

Construction of Complex Cyclobutane (B1203170) Derivatives

The reactivity of this compound allows for its conversion into a range of functionalized cyclobutane structures. These transformations are key steps in multi-step syntheses, enabling the elongation of carbon chains and the introduction of different functional groups.

A significant application of this compound is in the synthesis of 1-phenylcyclobutyl diazomethyl ketone. This conversion is typically achieved through a reaction with diazomethane. The acid chloride is dissolved in a suitable anhydrous solvent, such as ether, and cooled to 0°C. An ethereal solution of diazomethane is then added portion-wise until the evolution of gas ceases and a persistent yellow color indicates a slight excess of diazomethane. The reaction mixture is often stirred for an extended period to ensure completion. The resulting diazomethyl ketone is a crucial intermediate for further synthetic manipulations, such as the Wolff rearrangement. wikipedia.org

Table 1: Synthesis of 1-Phenylcyclobutyl Diazomethyl Ketone wikipedia.org

| Step | Reagents & Conditions | Product | Observations |

| 1 | This compound in anhydrous ether, 0°C | - | Clear, colorless solution. |

| 2 | Addition of ethereal diazomethane solution | 1-Phenylcyclobutyl diazomethyl ketone | Gas evolution (HCl byproduct), solution turns yellow. |

| 3 | Stirring at room temperature, removal of solvent | Crude yellow solid | The product is isolated after careful evaporation of the solvent. |

1-Phenylcyclobutylacetic acid, a homologated derivative, can be synthesized from this compound via a multi-step sequence that begins with the formation of the corresponding diazomethyl ketone. The 1-phenylcyclobutyl diazomethyl ketone undergoes a Wolff rearrangement in the presence of a silver oxide catalyst in methanol to yield methyl (1-phenylcyclobutyl)acetate. wikipedia.org This ester derivative can then be hydrolyzed under basic conditions, for example, using potassium hydroxide in a mixture of water and methanol, followed by acidification to furnish the desired 1-phenylcyclobutylacetic acid. wikipedia.org This acid can be further converted to its own acyl chloride, 1-phenylcyclobutylacetyl chloride, using reagents like thionyl chloride. wikipedia.org

Table 2: Multi-step Synthesis of 1-Phenylcyclobutylacetic Acid Derivatives wikipedia.org

| Starting Material | Reaction | Key Reagents | Product |

| 1-Phenylcyclobutyl diazomethyl ketone | Wolff Rearrangement | Ag₂O, Methanol | Methyl (1-phenylcyclobutyl)acetate |

| Methyl (1-phenylcyclobutyl)acetate | Hydrolysis | KOH, H₂O/Methanol | 1-Phenylcyclobutylacetic Acid |

| 1-Phenylcyclobutylacetic Acid | Acyl Chloride Formation | SOCl₂ | 1-Phenylcyclobutylacetyl Chloride |

The synthesis of ketones such as 1-phenylcyclobutylcarbinyl phenyl ketone showcases the utility of the derivatives prepared from this compound. Starting from 1-phenylcyclobutylacetic acid, the corresponding acyl chloride (1-phenylcyclobutylacetyl chloride) is prepared. wikipedia.org This new acyl chloride can then be subjected to a Friedel-Crafts acylation reaction with benzene (B151609), using a Lewis acid catalyst like aluminum chloride, to form the target ketone, 1-phenylcyclobutylcarbinyl phenyl ketone. wikipedia.org This sequence effectively adds a benzoyl group to the methylene (B1212753) carbon adjacent to the cyclobutane ring.

Incorporation into Scaffolds for Advanced Organic Synthesis

The 1-phenylcyclobutane core is a valuable scaffold for developing compounds with specific biological activities. This compound serves as a key starting material for incorporating this structural motif into larger, more complex molecular architectures.

This compound is a suitable precursor for the synthesis of 1-substituted tetrahydroisoquinoline derivatives. The synthetic strategy involves an initial acylation of a β-phenylethylamine with this compound to form the corresponding N-(2-phenylethyl)-1-phenylcyclobutane-carboxamide. This amide intermediate contains the necessary framework to undergo an intramolecular cyclization.

The subsequent key step is the Bischler-Napieralski reaction, which is a powerful method for constructing the 3,4-dihydroisoquinoline core. nrochemistry.comjk-sci.comorganic-chemistry.org This reaction is carried out in the presence of a dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions. wikipedia.orgnrochemistry.com The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the phenyl ring attached to the ethylamine moiety attacks the activated amide carbon, leading to ring closure. jk-sci.com The resulting 3,4-dihydroisoquinoline can then be readily reduced, for example with sodium borohydride (B1222165), to yield the final substituted 1,2,3,4-tetrahydroisoquinoline. This approach allows the installation of the 1-phenylcyclobutyl group at the 1-position of the tetrahydroisoquinoline scaffold.

The 1-phenylcycloalkanecarboxylate scaffold is a known pharmacophore for sigma (σ) receptor ligands. Carbetapentane, which features a 1-phenylcyclopentane ring, is a high-affinity sigma site ligand but also interacts with muscarinic receptors. name-reaction.com In an effort to develop more selective sigma 1 (σ₁) ligands, analogs with modified cycloalkane rings have been synthesized.

Research has shown that contracting the cyclopentyl ring of carbetapentane analogs to a cyclobutyl ring can lead to potent and highly selective σ₁ ligands. name-reaction.com Derivatives of 1-phenylcyclobutanecarboxylic acid, which can be prepared from this compound, have been investigated for their binding affinity at σ₁ and σ₂ sites. These studies revealed that several novel compounds based on the 1-phenylcyclobutane scaffold are potent σ₁-selective ligands with significantly reduced affinity for muscarinic receptors. name-reaction.com These findings highlight the importance of the cyclobutane ring in achieving selectivity and demonstrate the utility of this compound as a starting point for the synthesis of advanced neurological probes and potential therapeutic agents. name-reaction.com

Utility in Quinoline and Other Heterocyclic Compound Synthesis

This compound serves as a versatile reagent in the synthesis and derivatization of various heterocyclic compounds, most notably in the preparation of substituted quinolines and isoquinolines. Its primary role is often as an acylating agent, introducing the 1-phenylcyclobutanecarbonyl moiety onto a nitrogen atom within a heterocyclic framework. This functionalization can be a key step in the synthesis of complex molecules with specific biological activities.

One prominent application is in the derivatization of existing quinoline structures. For instance, this compound has been utilized in the synthesis of selectively substituted quinoline compounds that act as antagonists for Toll-like receptors (TLR) 7 and 8, which are implicated in autoimmune diseases such as systemic lupus erythematosus (SLE). In a patented synthetic route, a precursor quinoline compound, ER-884884, is treated with this compound to yield the derivatized product, ER-886432. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. The process involves the acylation of a primary or secondary amine on a substituent of the quinoline core. researchgate.netrsc.orgresearchgate.net

| Precursor | Reagent | Product | Yield |

| ER-884884 | This compound | ER-886432 | 52.7% |

Beyond simple derivatization, this compound is also instrumental in the construction of the core heterocyclic structure itself. A notable example is its use in a modified Bischler-Napieralski reaction to form tetrahydroisoquinolines. In a process described in the patent literature for preparing therapeutically useful 1-(1-phenylcycloalkyl) substituted tetrahydroisoquinolines, this compound is first reacted with a phenethylamine derivative, such as 3-chloro-4-methoxyphenethylamine. nih.gov This acylation step forms an intermediate amide. The subsequent treatment of this amide with a dehydrating and cyclizing agent, like a polyphosphate ester, induces an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring, which can then be reduced to the final tetrahydroisoquinoline product.

This synthetic strategy highlights the utility of this compound in introducing a bulky, structurally significant 1-phenylcyclobutyl group at the 1-position of the isoquinoline ring system.

Strategic Roles in Multi-Step Total Synthesis

The strategic incorporation of the 1-phenylcyclobutane motif is a subject of interest in medicinal chemistry due to the desirable physicochemical properties that the cyclobutane ring can impart to a molecule, including metabolic stability and three-dimensional complexity. However, a review of the current scientific literature does not reveal prominent examples of this compound being employed as a key building block or strategic intermediate in the multi-step total synthesis of complex natural products.

Its application appears to be more concentrated in the field of medicinal chemistry for the synthesis of specific, often patented, therapeutic agents rather than in the broader context of natural product total synthesis. The syntheses where it is featured, such as those for quinoline and isoquinoline derivatives, are typically convergent and focus on the construction of a particular class of compounds for biological screening.

While the 1-phenylcyclobutane fragment itself is of synthetic interest, the role of this compound as a strategic component in lengthy, multi-step total syntheses is not well-documented in peer-reviewed academic publications to date. Its utility is primarily demonstrated in the context of derivatization and the construction of specific heterocyclic scaffolds in drug discovery and development.

Advanced Spectroscopic and Analytical Characterization of 1 Phenylcyclobutanecarbonyl Chloride and Its Derivatives

Vibrational Spectroscopy for Structural Assignment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying functional groups and providing a unique "fingerprint" for a given compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a wealth of information about the functional groups present. For 1-Phenylcyclobutanecarbonyl chloride, the most prominent feature is the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically observed at a high frequency, generally in the range of 1780-1815 cm⁻¹, due to the strong electron-withdrawing effect of the chlorine atom. ucalgary.careddit.comblogspot.com The phenyl group gives rise to several characteristic absorptions, including aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which are expected in the 1450-1600 cm⁻¹ region. Vibrations associated with the cyclobutane (B1203170) ring, specifically the CH₂ scissoring and rocking modes, are also anticipated, although they may be less intense and appear in the fingerprint region (below 1500 cm⁻¹), often overlapping with other signals. The C-Cl stretching vibration of the acyl chloride is expected in the lower frequency region of the spectrum.

Derivatives of this compound, particularly those with substituents on the phenyl ring, would exhibit additional or shifted IR bands. For instance, a nitro group (NO₂) would introduce strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. An alkoxy group (O-R) would show a characteristic C-O stretching band in the 1000-1300 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Carbonyl (C=O) Stretch | 1780-1815 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Cyclobutane CH₂ Scissoring | ~1450 | Medium |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this compound, the symmetric vibrations of the phenyl ring are often more intense in the Raman spectrum than in the FT-IR spectrum. The C=C stretching vibrations of the phenyl ring are expected to produce strong signals. The carbonyl (C=O) stretch of the acyl chloride is also observable in the Raman spectrum, though its intensity can vary. The cyclobutane ring breathing mode, a symmetric expansion and contraction of the ring, should be Raman active and provide a characteristic signal. The C-Cl bond, being relatively polarizable, is also expected to show a distinct stretching vibration in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Carbonyl (C=O) Stretch | 1780-1815 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| Cyclobutane Ring Breathing | 800-1000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. By observing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, one can deduce the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the protons on the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the electronic environment, with protons ortho to the cyclobutyl group potentially being deshielded. The protons of the cyclobutane ring will appear in the aliphatic region. The methylene (B1212753) (CH₂) protons adjacent to the quaternary carbon (C-2 and C-4 positions) are expected to be in a different chemical environment than the methylene protons at the C-3 position. These cyclobutyl protons would likely appear as complex multiplets due to geminal and vicinal coupling. Theoretical studies on cyclobutane itself show that the protons have a chemical shift of around δ 1.98 ppm. nih.gov In 1,2-diphenylcyclobutane, the methylene protons resonate as multiplets between δ 2.59 and 2.83 ppm. researchgate.net For this compound, the protons of the cyclobutane ring are anticipated to be in a similar range, potentially slightly downfield due to the influence of the adjacent carbonyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the acyl chloride is the most downfield signal, typically appearing in the range of δ 165-180 ppm. ucalgary.caoregonstate.edu The quaternary carbon of the cyclobutane ring attached to both the phenyl group and the carbonyl chloride group will also be significantly deshielded. The carbons of the phenyl ring will resonate in the aromatic region, generally between δ 125 and 150 ppm. oregonstate.edu The ipso-carbon (the carbon attached to the cyclobutane ring) will have a distinct chemical shift from the ortho, meta, and para carbons. The methylene carbons of the cyclobutane ring will appear in the aliphatic region, with their chemical shifts influenced by the proximity to the phenyl and carbonyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | 165-180 |

| Phenyl Carbons | - | 125-150 |

| Cyclobutane Quaternary Carbon | - | 40-60 |

| Cyclobutane Methylene Carbons | - | 20-40 |

| Phenyl Protons | 7.0-8.0 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under electron ionization is expected to follow several key pathways. A common fragmentation for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion ([M-Cl]⁺). ucalgary.calibretexts.org This acylium ion would likely be a prominent peak in the spectrum. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. The cyclobutane ring can also undergo characteristic fragmentation, often cleaving to form ethylene (B1197577) and other smaller fragments. libretexts.org The phenyl group can lead to the formation of characteristic aromatic ions, such as the phenyl cation (m/z 77) or the tropylium (B1234903) ion (m/z 91).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| M⁺ | [C₁₁H₁₁ClO]⁺ | Molecular Ion |

| M+2 | [C₁₁H₁₁³⁷ClO]⁺ | Isotope peak for Chlorine |

| M-35 | [C₁₁H₁₁CO]⁺ | Loss of Cl radical (Acylium ion) |

| M-36 | [C₁₁H₁₀CO]⁺ | Loss of HCl |

| 115 | [C₉H₇]⁺ | Phenylcyclobutene or related ion |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Analysis

The electronic absorption spectrum of this compound is expected to be dominated by electronic transitions within its constituent chromophores: the phenyl group and the carbonyl group of the acyl chloride. The interaction between these two groups, mediated by the cyclobutane ring, will influence the precise wavelengths and intensities of the absorption maxima.

The phenyl ring typically exhibits two main absorption bands. The first, a strong band around 200-210 nm, corresponds to the π → π* transition of the benzene (B151609) ring. A second, weaker band, often showing fine structure, appears in the 250-270 nm region and is also due to a π → π* transition. The carbonyl group of the acyl chloride is expected to show a weak n → π* transition at a longer wavelength, typically above 280 nm.

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) could provide theoretical predictions of the UV-Vis spectrum, including the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved. Such calculations on similar phenyl-substituted carbonyl compounds have shown good correlation with experimental data.

Table 1: Expected UV-Visible Absorption Data for this compound Based on Analogous Compounds

| Chromophore | Expected Transition | Approximate λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Phenyl Group | π → π | ~205 | High (~7,000 - 10,000) |

| Phenyl Group | π → π (benzenoid) | ~260 | Low to Medium (~200 - 500) |

| Carbonyl Group | n → π* | >280 | Very Low (~10 - 100) |

Note: The data in this table are estimations based on the known spectroscopic behavior of similar, non-conjugated phenyl and acyl chloride-containing compounds. Actual experimental values may vary.

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray diffraction analysis of a single crystal of this compound would provide definitive information about its three-dimensional molecular structure and crystalline packing. Although specific crystallographic data for this compound is not available, the structures of several related phenylcyclobutane derivatives have been reported, allowing for a reliable prediction of its key structural features.

The cyclobutane ring is known to adopt a puckered or "butterfly" conformation rather than a planar arrangement to relieve ring strain. The degree of puckering is typically described by a dihedral angle. For this compound, a similar puckered conformation is expected. The phenyl group and the carbonyl chloride group would be attached to the same carbon atom of this ring.

The orientation of the phenyl ring relative to the cyclobutane ring is another important structural parameter, defined by a dihedral angle. In related structures, this angle can vary, influencing the extent of through-space electronic interactions. The carbonyl chloride group will have its own characteristic bond lengths and angles, with the C=O bond distance being a key indicator of its electronic environment.

Table 2: Predicted Crystallographic Parameters for this compound Based on Related Phenylcyclobutane Structures

| Parameter | Predicted Value/Range | Significance |

| Molecular Geometry | ||

| Cyclobutane Ring Conformation | Puckered (non-planar) | Relieves ring strain |

| Cyclobutane Puckering Angle | 10° - 30° | Defines the degree of non-planarity |

| Phenyl-Cyclobutane Dihedral Angle | 40° - 90° | Describes the orientation of the phenyl ring |

| C=O Bond Length | ~1.18 - 1.20 Å | Typical for an acyl chloride |

| Crystal Packing | ||

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Depends on the chirality and packing symmetry |

| Intermolecular Interactions | C-H···O, C-H···Cl, π-π stacking | Govern the crystal packing and stability |

Note: The data presented in this table are based on crystallographic data from known 1-phenylcyclobutane derivatives and represent expected values for this compound.

Computational Chemistry and Theoretical Investigations of 1 Phenylcyclobutanecarbonyl Chloride

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-phenylcyclobutanecarbonyl chloride, these calculations reveal a complex interplay between the strained cyclobutane (B1203170) ring, the planar phenyl group, and the reactive acyl chloride moiety.

Methods such as Density Functional Theory (DFT) are commonly employed for geometry optimization, providing detailed information on bond lengths, bond angles, and dihedral angles. scispace.comnih.gov In the case of this compound, the geometry is largely dictated by the puckered nature of the cyclobutane ring and the steric and electronic interactions between the phenyl and acyl chloride substituents.

The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, can also be elucidated. The acyl chloride group is strongly electron-withdrawing, leading to a significant partial positive charge on the carbonyl carbon. This electrophilicity is a key determinant of the compound's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, collectively known as the frontier molecular orbitals, are critical in predicting the molecule's reactivity towards nucleophiles and electrophiles.

Below is a table of typical bond lengths and angles for related structural motifs, which can be expected to be similar in this compound.

| Bond/Angle | Typical Value |

| C-C (cyclobutane) | ~1.55 Å |

| C=O (acyl chloride) | ~1.19 Å |

| C-Cl (acyl chloride) | ~1.79 Å |

| C-C-C (cyclobutane) | ~88° |

| O=C-Cl | ~120° |

Conformation and Strain Energy Analysis of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This strain is a combination of angle strain and torsional strain. To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation rather than a planar one. dalalinstitute.comlibretexts.org In this puckered conformation, one of the carbon atoms is out of the plane of the other three, reducing the eclipsing interactions between adjacent hydrogen atoms. dalalinstitute.com

The presence of substituents on the cyclobutane ring, such as the phenyl and carbonyl chloride groups in this compound, influences the ring's conformation and strain energy. The substituents can occupy either axial or equatorial positions in the puckered ring, with the bulkier group generally favoring the equatorial position to minimize steric hindrance. researchgate.net The phenyl group, being larger than the carbonyl chloride, would be expected to preferentially occupy an equatorial position.

The strain energy of cyclobutane is approximately 26.3 kcal/mol. slideshare.net The introduction of substituents can either increase or decrease this value depending on their nature and position. For instance, gem-dimethyl substitution has been shown to reduce the strain energy of cyclobutane. nih.gov

The table below summarizes the strain energies of cyclobutane and related cycloalkanes.

| Cycloalkane | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

Mechanistic Probing via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a versatile computational tool for investigating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction pathway can be constructed. For this compound, DFT can be used to probe a variety of reactions, including nucleophilic acyl substitution and Friedel-Crafts reactions.

In a nucleophilic acyl substitution reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The subsequent departure of the chloride leaving group results in the formation of a new carbonyl compound. DFT calculations can elucidate the energetics of this process, including the activation energy barrier for the formation of the tetrahedral intermediate and the relative stability of the reactants and products. acs.org

DFT has been successfully applied to study the mechanism of Friedel-Crafts acylation, a reaction where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. researchgate.net These studies can determine the nature of the reactive electrophile and the structure of the transition state for the C-C bond-forming step.

The following table presents calculated activation energies for related nucleophilic acyl substitution reactions, providing an indication of the expected reactivity of this compound.

| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Acetyl chloride + H2O | H2O | Water | 15.7 |

| Benzoyl chloride + H2O | H2O | Water | 18.2 |

| Acetyl chloride + CH3OH | CH3OH | Methanol | 14.5 |

Molecular Dynamics Simulations to Understand Reactivity and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into reactivity and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time.

For this compound, MD simulations can be used to explore its interactions with solvent molecules and other reactants. nih.gov In a reaction involving a nucleophile, MD simulations can help to understand the approach of the nucleophile to the carbonyl carbon, the role of the solvent in stabilizing the transition state, and the dynamics of the leaving group's departure.

Furthermore, MD simulations can be employed to study the conformational dynamics of the cyclobutane ring and the phenyl group. nih.gov The flexibility of the molecule and the interplay between different conformations can have a significant impact on its reactivity. By simulating the molecule's behavior over a range of temperatures and in different solvent environments, a more complete understanding of its dynamic properties can be achieved.

Predictive Modeling for Novel Derivatives and Reaction Outcomes

Predictive modeling, often employing machine learning and other data-driven approaches, is an emerging area in computational chemistry that aims to forecast the properties and reactivity of new molecules and the outcomes of chemical reactions. nih.govmit.edu For this compound, these methods can be used to design novel derivatives with desired properties and to predict the products of reactions under various conditions.

By training models on large datasets of known reactions, it is possible to predict the major product of a given reaction with a high degree of accuracy. arxiv.org These models can take into account the structure of the reactants, the nature of the reagents and catalysts, and the reaction conditions to make their predictions. This can be particularly useful for complex reactions where multiple products are possible.

Predictive modeling can also be used to guide the synthesis of novel derivatives of this compound. rsc.org By predicting properties such as biological activity, solubility, and metabolic stability, it is possible to prioritize the synthesis of compounds that are most likely to have the desired characteristics. This can significantly accelerate the drug discovery and materials development processes.

Future Perspectives and Emerging Research Directions for 1 Phenylcyclobutanecarbonyl Chloride

Development of Sustainable Synthetic Methodologies

The chemical industry is undergoing a significant shift towards more sustainable practices, and the synthesis of 1-Phenylcyclobutanecarbonyl chloride is no exception. Current research is focused on developing eco-friendly methods that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of greener reagents and solvents. Traditional methods for the synthesis of acyl chlorides often employ hazardous reagents like thionyl chloride or oxalyl chloride, which generate toxic byproducts. Future methodologies are likely to focus on solid-supported reagents or catalytic systems that can be easily recovered and reused. The use of bio-based solvents, derived from renewable feedstocks, is also being investigated to replace conventional chlorinated solvents, thereby reducing the environmental impact of the synthesis process.

Another area of active research is the development of one-pot multicomponent reactions. These strategies aim to combine several synthetic steps into a single operation, which can significantly improve efficiency and reduce waste by eliminating the need for intermediate purification steps. The application of such principles to the synthesis of this compound and its derivatives could lead to more atom-economical and cost-effective production methods.

| Synthetic Approach | Key Features | Potential Advantages |

| Greener Reagents | Use of solid-supported or recyclable reagents. | Reduced waste, easier product purification. |

| Bio-based Solvents | Replacement of traditional chlorinated solvents. | Lower environmental impact, improved safety. |

| Biocatalysis | Enzymatic synthesis of the precursor carboxylic acid. | High selectivity, mild reaction conditions, aqueous media. |

| One-Pot Reactions | Combination of multiple synthetic steps. | Increased efficiency, reduced waste, lower costs. |

Exploration of Novel Catalytic Transformations

The reactivity of the acyl chloride functional group in this compound makes it a prime candidate for a wide array of novel catalytic transformations. While classical reactions of acyl chlorides are well-established, emerging research is focused on expanding their synthetic utility through the use of innovative catalytic systems.

Transition metal catalysis, particularly with palladium, is a fertile ground for new discoveries. Palladium-catalyzed cross-coupling reactions, for example, could enable the formation of new carbon-carbon and carbon-heteroatom bonds at the carbonyl group, leading to a diverse range of derivatives. nih.gov The development of novel phosphine (B1218219) ligands and reaction conditions could allow for the coupling of this compound with a variety of nucleophiles under mild conditions. nih.gov While the reactivity of aryl chlorides in such couplings has been a focus, the principles can be extended to the highly reactive acyl chloride group. nih.gov

Lewis acid catalysis also holds significant potential for activating the carbonyl group of this compound towards nucleophilic attack. wikipedia.org Novel and more selective Lewis acids could facilitate reactions such as Friedel-Crafts acylations, aldol-type additions, and cycloadditions with greater efficiency and stereocontrol than traditional methods. wikipedia.org The use of chiral Lewis acids could open up avenues for asymmetric synthesis, leading to the production of enantiomerically enriched compounds.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for transformations involving acyl chlorides. Chiral amines, phosphines, and other organocatalysts could be employed to promote a variety of reactions, such as asymmetric acylations and cycloadditions, providing a greener and often more cost-effective approach compared to transition metal catalysis.

| Catalysis Type | Potential Reactions | Advantages |

| Transition Metal (e.g., Palladium) | Cross-coupling reactions, carbonylation. | High efficiency, functional group tolerance. nih.gov |

| Lewis Acid | Friedel-Crafts acylation, aldol (B89426) reactions, cycloadditions. | Enhanced reactivity, potential for stereocontrol. wikipedia.org |

| Organocatalysis | Asymmetric acylations, cycloadditions. | Metal-free, environmentally friendly, cost-effective. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for handling reactive intermediates like acyl chlorides.

The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields, higher purity, and enhanced safety. The small reactor volumes inherent in flow systems minimize the risks associated with handling highly reactive or hazardous materials. For the synthesis of derivatives of this compound, flow chemistry can enable rapid reaction optimization and the on-demand production of specific quantities of a desired compound, reducing the need for storage of unstable intermediates.

Automated synthesis platforms, often coupled with flow reactors, can further streamline the synthetic process. These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. The incorporation of this compound as a building block in such automated systems would allow for the rapid generation of libraries of diverse molecules for applications in drug discovery and materials science. This high-throughput approach can significantly accelerate the research and development cycle.

The development of robust and reliable flow and automated protocols for reactions involving this compound will be a key focus of future research. This includes the design of compatible reactor materials, the development of in-line analytical techniques for real-time monitoring, and the integration of purification modules for a seamless "synthesis-to-product" workflow.

| Technology | Key Features | Benefits for this compound Chemistry |

| Flow Chemistry | Continuous reaction in a flowing stream. | Improved safety, precise control, enhanced scalability, on-demand synthesis. |

| Automated Synthesis | Robotic execution of multi-step syntheses. | High-throughput screening, rapid library generation, increased reproducibility. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Phenylcyclobutanecarbonyl chloride, and how can purity be ensured?

- Methodology : React 1-phenylcyclobutanecarboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction completion via TLC or FTIR for carbonyl chloride (C=O stretch ~1800 cm⁻¹). Purify via fractional distillation under reduced pressure to remove residual reagents .

- Key Considerations : Use inert gas (N₂/Ar) to prevent hydrolysis. Confirm purity via NMR (¹H and ¹³C) to detect unreacted acid or solvent impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Protocol :

- NMR : Analyze ¹H (δ 7.2–7.5 ppm for aromatic protons) and ¹³C (δ ~170 ppm for carbonyl carbon).

- IR : Confirm C-Cl stretch (~550 cm⁻¹) and acyl chloride C=O (~1800 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peak (M⁺) aligned with molecular weight (e.g., C₁₁H₁₁ClO: ~194.66 g/mol).

Q. How should this compound be stored to maintain stability?

- Guidelines : Store in airtight, amber glass vessels under inert gas (Ar) at –20°C. Avoid moisture (use molecular sieves) and prolonged exposure to light. Monitor degradation via periodic NMR to detect hydrolysis products (e.g., carboxylic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound as a coupling agent?

- Analysis Framework :

Control Experiments : Test reagent stoichiometry (e.g., excess amine nucleophile) and solvent polarity (DMF vs. THF).

Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization via Cl⁻ elimination).

Kinetic Studies : Vary temperature to assess activation energy barriers for competing pathways .

Q. What role does this compound play in synthesizing enzyme inhibitors?

- Application : It serves as an acylating agent to introduce cyclobutane-phenyl motifs into protease inhibitors.

- Protocol : Couple with amino acid derivatives (e.g., lysine) in DCM, followed by deprotection (TFA) to yield target inhibitors. Validate bioactivity via enzyme kinetics (e.g., IC₅₀ measurements) and docking simulations .

Q. How can Design of Experiments (DOE) optimize catalytic systems for reactions involving this compound?

- DOE Parameters :

- Variables : Catalyst loading (e.g., DMAP), solvent (polar aprotic vs. non-polar), and temperature.

- Response Surface : Maximize yield using central composite design.

Q. What are the emerging applications of this compound in polymer functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.